molecular formula C9H11NO4 B1167766 PYROPHYLLITE CAS No. 113349-11-4

PYROPHYLLITE

Cat. No.: B1167766
CAS No.: 113349-11-4
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Description

Pyrophyllite is a hydrous aluminum silicate mineral with the ideal chemical formula Al₂Si₄O₁₀(OH)₂ . This high-purity reagent-grade powder is characterized by several unique properties highly valuable for research and development, including high chemical inertness, low thermal and electrical conductivity, a low expansion coefficient, and high resistance to corrosion by molten metals . Its plate-like or fibrous crystal structure and natural hydrophobicity further broaden its application potential . In industrial research, this compound serves as a key raw material and functional additive. Its behavior under heat is particularly noteworthy; it undergoes a phase transformation to Mullite (3Al₂O₃·2SiO₂) at temperatures above 1200°C, which is critical for developing refractory materials and ceramics . This transformation, coupled with its inherent high-temperature volume expansion, helps offset sintering shrinkage, enhancing the thermal shock resistance and structural integrity of final products . Beyond refractories, it is extensively studied as an economical and safe alternative to kaolinite and talc in ceramic compositions, as a filler in paints, plastics, and rubber to modify mechanical properties and dispersion, and as a pozzolanic material in cementitious systems . Furthermore, due to its ideal thermal insulation and solid-pressure transmission characteristics, it is an essential material in ultra-high pressure experiments and technology, including the synthesis of superhard materials . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

113349-11-4

Molecular Formula

C9H11NO4

Origin of Product

United States

Scientific Research Applications

Refractory Materials

Overview:
Pyrophyllite is extensively used in the refractory industry due to its ability to withstand high temperatures and its low thermal expansion coefficient. It can be transformed into mullite, a material that endures temperatures up to 1810 °C.

Key Applications:

  • Refractory Bricks: Used in kilns and furnaces due to its thermal stability.
  • Ceramic Bodies: Acts as a fluxing agent in the production of porcelain and stoneware .

Ceramic Industry

Applications:

  • Ceramic Glazes: this compound is used to regulate thermal expansion and improve the mechanical properties of ceramic products.
  • Porcelain Production: It serves as a raw material that enhances the quality of porcelain by providing strength and translucency .

Fillers in Various Industries

Overview:
this compound is utilized as a filler in multiple sectors, enhancing product performance while reducing costs.

Key Industries:

  • Paper Industry: Acts as a filler to improve opacity and brightness.
  • Plastic Industry: Used in polyvinyl chloride (PVC) and other polymers to enhance mechanical properties and reduce production costs.
  • Paints and Coatings: Functions as a suspending agent and pigment, improving film cracking resistance and drying properties .
IndustryApplication TypeBenefits
PaperFillerImproves opacity and brightness
PlasticsFillerEnhances mechanical properties
PaintsSuspender/PigmentImproves drying and dispersion properties

Agricultural Applications

Soil Conditioner:
Recent studies demonstrate that this compound can reduce the need for mineral fertilizers while enhancing crop yield. For example, in lettuce production trials, substituting 25% to 50% of recommended fertilizer rates with this compound resulted in increased yield and antioxidant capacity .

Mechanism of Action:

  • Releases tightly bound phosphates in the soil.
  • Provides essential nutrients such as potassium, calcium, magnesium, and iron.

Biomedical Applications

Emerging Research:
Although this compound has been less studied in biomedical contexts, recent investigations reveal promising results regarding its biocompatibility. In vivo studies showed no significant cytotoxic effects on cells exposed to this compound particles; however, some inflammatory responses were noted in lung tissues of test subjects .

Potential Uses:

  • Drug delivery systems due to its buffering properties.
  • As a component in tissue engineering scaffolds.

Chemical Reactions Analysis

Dehydroxylation Reactions

Pyrophyllite loses structural hydroxyl groups upon heating, forming metastable intermediates and ultimately dehydroxylated phases.

Reaction Pathways

  • Direct Dehydroxylation :
    Occurs between 500–900°C via two mechanisms:

    • Cross Mechanism : Hydroxyl groups migrate through octahedral vacancies.

    • On-Site Mechanism : Adjacent hydroxyl groups react directly .

  • Two-Step Dehydroxylation :
    Involves apical oxygen assistance, forming intermediates like partially dehydroxylated this compound before complete decomposition .

Key Products:

MechanismTemperature RangeProductsStructural Changes
Direct (Cross/On-Site)500–700°CMeta-pyrophyllite (Al₂Si₄O₁₁)Layer collapse, Si-O-Al reordering
Two-Step700–900°CMullite (3Al₂O₃·2SiO₂) + SiO₂Crystalline phase separation

DFT Studies : Revealed transition states with energy barriers of 1.2–1.5 eV, confirming the complexity of multi-step pathways .

Mechanochemical Reactions

Dry grinding induces structural and surface modifications:

  • Particle Size Reduction : Grinding for 30–120 minutes reduces particle size to <1 µm, increasing specific surface area by 40% .

  • Hydroxylation : Adsorption of atmospheric water reforms surface OH groups, detectable via FTIR at 3,690 cm⁻¹ .

  • Agglomeration : Prolonged grinding (>45 minutes) triggers particle aggregation due to adhesive forces .

Heavy Metal Stabilization

This compound reacts with alkali-activated systems to immobilize Pb²⁺:

text
Pb²⁺ + Al₂Si₄O₁₀(OH)₂ + NaOH → PbSiO₃ + NaAlSiO₄ + H₂O
  • Efficiency : Reduces Pb leaching to <0.01 mg/L (vs. 7.0 mg/L in raw form) .

Viral Adsorption

  • MS2 Bacteriophage Removal : 99.99% removal at 20 g/L this compound via electrostatic interactions .

  • Kinetics : Follows pseudo-second-order model (R² = 0.98), with equilibrium capacity of 1.43 × 10⁸ pfu/g .

Iron Removal

  • High-Frequency Treatment : Converts Fe impurities (hematite, pyrite) to magnetite, enabling 97.6–98.8% Fe removal via magnetic separation .

Reactions with Inorganic Compounds

This compound reacts with calcium carbonate and ammonium chloride under thermal conditions:

ReactantsTemperatureProducts
This compound + CaCO₃ + NH₄Cl900°CHydrogrossularite (Ca₃Al₂(SiO₄)₃)
1000°CPseudowollastonite (CaSiO₃)

Mechanism : NH₄Cl acts as a flux, enhancing Al³⁺ and Ca²⁺ mobility for mineral recrystallization .

Surface Modification via Flotation

Cationic collectors like dodecylamine selectively adsorb on this compound surfaces, altering composition:

ParameterRaw OrePost-Flotation
Al₂O₃ Content26.2%29.5%
SiO₂ Content63.6%55.7%
Brightness Index78.285.6

Optimal Conditions : pH 6.5, 150 g/t dodecylamine .

Comparison with Similar Compounds

Research Findings and Data Analysis

  • Thermal Decomposition : this compound’s dehydroxylation produces mullite (3Al₂O₃·2SiO₂) above 900°C, whereas talc forms enstatite (MgSiO₃) and amorphous silica, reducing its utility in refractories .
  • Surface Reactivity : this compound’s Al-rich layers exhibit lower cation exchange capacity (CEC: 5–15 meq/100g) compared to montmorillonite (CEC: 80–150 meq/100g), limiting its use in catalysis but favoring inert filler applications .
  • Mechanical Properties : this compound’s higher hardness than talc makes it less suitable as a lubricant but improves wear resistance in ceramic matrices .

Preparation Methods

Key Parameters:

  • Temperature : Monoclinic forms dominate below 400°C; triclinic structures stabilize above 450°C.

  • Al/Si Ratio : Adjusting the Al/Si ratio from 1:2 to 1:3 had minimal impact on polytype formation but influenced crystallinity.

  • Reaction Time : Prolonged durations (>72 hours) promoted ordered structures, whereas shorter times (<24 hours) yielded disordered phases.

Table 1: Hydrothermal Synthesis Conditions and Outcomes

Temperature (°C)Pressure (kbar)Al/Si RatioProduct PolytypeCrystallinity
35521:2MonoclinicHigh
45021:2TriclinicModerate
36021:3DisorderedLow

Mixed-layer this compound/smectite composites were synthesized at 375°C using gels intermediate between this compound and Ca-beidellite, suggesting natural occurrences of such phases.

Purification of Natural this compound Ores

Low-grade this compound ores require purification to remove impurities like quartz, hematite, and kaolinite. Techniques include:

Magnetic Separation

High-intensity magnetic separators (4,000 Gauss) remove Fe-bearing impurities (e.g., hematite, pyrite) with up to 98.8% efficiency. For example, a South African this compound ore with 2.5% Fe₂O₃ achieved 0.3% Fe₂O₃ post-treatment.

Attrition-Scrubbing

Attrition-scrubbing at 75 µm particle size separates quartz and kaolinite from this compound. XRD analysis confirmed a 40% increase in this compound concentration after scrubbing.

Froth Flotation

Cationic collectors (e.g., dodecylamine) enhance this compound recovery (96%) by targeting aluminosilicate surfaces. A study increased Al₂O₃ content from 26.2% to 29.5% and reduced SiO₂ from 63.6% to 55.7%.

Table 2: Purification Efficiency by Method

MethodImpurity RemovedEfficiency (%)Al₂O₃ IncreaseSiO₂ Reduction
Magnetic SeparationFe₂O₃98.8--
Attrition-ScrubbingQuartz4012%18%
Froth FlotationSiO₂963.3%7.9%

Sintering with Alumina Additives

Spark plasma sintering (SPS) at 1600°C for 20 minutes produced this compound-alumina composites (72 wt.% Al₂O₃) with 12.43 GPa hardness and 2.71 MPa·m⁰.⁵ fracture toughness. Mullite (3Al₂O₃·2SiO₂) formation was confirmed via XRD, with no glassy phase detected. Traditional sintering at 1350°C for 2 hours yielded similar mullite networks but lower density.

Table 3: Sintering Parameters and Outcomes

MethodTemperature (°C)Time (min)Al₂O₃ ContentHardness (GPa)Fracture Toughness (MPa·m⁰.⁵)
SPS16002072 wt.%12.432.71
Conventional135012072 wt.%9.81.92

Sol-Gel and Alkaline Fusion for Silica Extraction

This compound serves as a silica source via alkaline fusion. At 600°C, NaOH reacts with this compound to form Na₂SiO₃, which is precipitated as SiO₂ using HCl. This method achieved 10% silica yield with 259 m²/g surface area. Sol-gel extraction under reflux (100°C, 9 hours) yielded only 3% silica, highlighting the superiority of fusion.

Table 4: Silica Extraction Efficiency

MethodTemperature (°C)Time (h)Yield (%)Surface Area (m²/g)
Alkaline Fusion600110259
Sol-Gel10093145

Q & A

Basic: What experimental methodologies are critical for characterizing pyrophyllite's structural and compositional properties?

To analyze this compound’s structure, researchers should combine X-ray diffraction (XRD) for crystallographic identification, scanning/transmission electron microscopy (SEM/TEM) for morphological and elemental mapping, and thermal gravimetric analysis (TGA) to assess dehydration behavior. For compositional purity, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) can quantify trace elements. Ensure experimental parameters (e.g., scan rates, beam voltages) are standardized to enable reproducibility .

Basic: How can researchers distinguish this compound from chemically similar phyllosilicates (e.g., talc) in mixed mineral samples?

Use differential scanning calorimetry (DSC) to identify unique endothermic peaks corresponding to this compound’s dehydroxylation (~800°C). Pair this with Fourier-transform infrared spectroscopy (FTIR) to detect Al-OH vibrational bands (e.g., 950–1050 cm⁻¹) and energy-dispersive X-ray spectroscopy (EDS) to confirm Al/Si ratios. Cross-validate results with Rietveld refinement of XRD data to resolve overlapping silicate phases .

Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Address discrepancies by standardizing synthesis conditions (e.g., pressure, temperature, precursor purity) and employing multiple calorimetric methods (e.g., solution calorimetry, high-temperature oxide melt calorimetry). Validate results against computational models (density functional theory) to identify systematic errors. Publish raw datasets, including instrumental calibration logs and uncertainty margins, to facilitate meta-analyses .

Advanced: What methodologies are recommended for studying this compound’s behavior under high-pressure/high-temperature (HPHT) conditions?

Use diamond-anvil cell (DAC) experiments paired with synchrotron XRD for in situ phase transition analysis. Monitor structural changes via Raman spectroscopy and compare with molecular dynamics simulations. For kinetic studies, employ time-resolved quenching experiments followed by TEM to assess recrystallization pathways. Report pressure-medium effects and thermal gradients to contextualize results .

Methodological: How can the PICOT framework structure this compound research questions?

Example:

  • Population (P): Natural this compound samples from metamorphic terrains.
  • Intervention (I): Hydrothermal synthesis at 300°C.
  • Comparison (C): Compare with talc or synthetic Al-phyllosilicates.
  • Outcome (O): Cation exchange capacity (CEC) and layer charge density.
  • Time (T): Reaction durations (1–30 days).
    This framework ensures hypotheses are testable and variables are operationally defined .

Data Analysis: What statistical approaches are suitable for interpreting geochemical datasets in this compound studies?

Apply principal component analysis (PCA) to reduce dimensionality in multi-element datasets. Use the pyrolite Python package for compositional data transformations (e.g., log-ratio corrections) and ternary plotting. For time-series experiments, employ mixed-effects models to account for batch variability. Always report confidence intervals and effect sizes to distinguish noise from trends .

Reproducibility: What guidelines ensure replicability in this compound sample preparation?

Document particle-size reduction methods (e.g., ball-milling duration, sieve mesh sizes) and homogenization protocols (e.g., coning and quartering). For HPHT experiments, specify pressure calibration standards (e.g., ruby fluorescence) and thermal equilibration times. Archive subsamples using inert storage conditions to prevent hydration/dehydration .

Ethical Considerations: How can researchers maintain data integrity when reporting this compound’s industrial applicability?

Disclose funding sources and potential conflicts of interest. Use blinded analysis for subjective measurements (e.g., optical mineralogy). Share negative results (e.g., failed synthesis attempts) in supplementary materials to reduce publication bias. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

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